N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline
Description
N,N-Dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is a nitro-substituted fluorenylidene-aniline derivative. Its structure combines a dimethylaniline moiety with a tetranitrofluorenylidene backbone, which imparts unique electronic and steric properties. The dimethyl substitution on the aniline nitrogen improves solubility in organic solvents, a feature critical for applications in optoelectronic materials or explosives .
Properties
Molecular Formula |
C22H15N5O8 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H15N5O8/c1-23(2)13-5-3-12(4-6-13)7-16-17-8-14(24(28)29)10-19(26(32)33)21(17)22-18(16)9-15(25(30)31)11-20(22)27(34)35/h3-11H,1-2H3 |
InChI Key |
JFVRHDOPTKSMJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Fluorenone
The TNFN precursor is synthesized via sequential nitration of fluorenone. The process employs mixed nitric-sulfuric acid under controlled conditions to achieve tetra-substitution.
-
Reagents : Fluorenone (50 g, 0.28 mol), fuming HNO₃ (98%, 200 mL), concentrated H₂SO₄ (300 mL).
-
Reaction : Fluorenone is dissolved in H₂SO₄ at 0°C. Fuming HNO₃ is added dropwise over 2 h, maintaining temperature <5°C. The mixture is stirred at 25°C for 24 h.
-
Workup : The solution is poured onto ice, filtered, and washed with water. The crude product is recrystallized from dry benzene.
Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Melting Point | 252–253°C |
Mechanistic Insight :
Nitro groups are introduced at electron-rich positions (2,4,5,7) due to the directing effects of the ketone and existing nitro substituents.
Condensation with N,N-Dimethyl-4-aminobenzaldehyde
Schiff Base Formation
TNFN reacts with N,N-dimethyl-4-aminobenzaldehyde in acidic media to form the target Schiff base.
-
Reagents : TNFN (10 g, 27.8 mmol), N,N-dimethyl-4-aminobenzaldehyde (4.2 g, 28 mmol), glacial acetic acid (150 mL), ZnCl₂ (catalytic).
-
Reaction : TNFN and aldehyde are refluxed in acetic acid with ZnCl₂ (0.5 g) for 12 h.
-
Workup : The mixture is cooled, filtered, and washed with ethanol. The product is purified via column chromatography (SiO₂, CH₂Cl₂/hexane).
Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| λₘₐₓ (UV-Vis) | 480 nm (CHCl₃) |
| FT-IR (C=N stretch) | 1620 cm⁻¹ |
Optimization Notes :
-
Catalyst : ZnCl₂ enhances imine formation by polarizing the carbonyl group.
-
Solvent : Acetic acid suppresses side reactions (e.g., aldol condensation).
Alternative Pathway: Hydrazone Intermediate
Hydrazone Synthesis and Alkylation
For substrates sensitive to acidic conditions, TNFN is first converted to a hydrazone, which is subsequently alkylated.
-
Hydrazone Formation : TNFN (10 g) reacts with hydrazine hydrate (5 mL) in ethanol (100 mL) at 80°C for 4 h.
-
Alkylation : The hydrazone intermediate reacts with 4-(bromomethyl)-N,N-dimethylaniline (6.5 g) in DMF at 120°C for 8 h.
-
Workup : The product is extracted with CHCl₃, washed with brine, and crystallized from acetone.
Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Purity (NMR) | 95% |
Limitations :
-
Requires synthesis of 4-(bromomethyl)-N,N-dimethylaniline, which adds steps.
-
Lower yield compared to direct Schiff base formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Direct Condensation | 65–70 | 98 | 12 | High |
| Hydrazone Alkylation | 55–60 | 95 | 12 | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups present in the compound can be reduced to amino groups under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used for oxidation reactions under ambient conditions.
Reduction: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used in the study of organic electronic materials due to its unique electronic properties
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific electronic properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline exerts its effects is primarily related to its electronic structure. The presence of multiple nitro groups and the fluorenylidene core allows for extensive delocalization of electrons, which can interact with various molecular targets. This interaction can modulate the electronic properties of materials in which the compound is incorporated, leading to enhanced performance in applications such as OLEDs and sensors.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Research Findings
Electronic and Optical Properties
- Target Compound: The tetranitro groups significantly lower the LUMO energy, making it a strong electron acceptor. This contrasts with non-nitro analogs like N-(9H-fluoren-9-ylidene)-4-methylaniline, which exhibit moderate electron delocalization .
- N,N-Diethyl Derivatives : Diethyl substitution reduces π-conjugation efficiency compared to dimethyl groups, as observed in crystallographic studies (e.g., bond angles C12–N1–C14 = 120.76° in dimethyl vs. broader angles in diethyl analogs) .
Crystallographic Insights
- Non-nitro analogs (e.g., N-(4,5-diazafluoren-9-ylidene)-4-methylaniline) form planar structures with dihedral angles <70° between fluorene and aniline, facilitating π-π stacking .
- The target compound’s nitro groups may introduce steric hindrance, reducing crystallinity. Similar effects are seen in 4-(fluoren-9-ylidenemethyl)-N,N,3-trimethylaniline, where a 3-methyl group disrupts planarity .
Biological Activity
N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is a complex organic compound notable for its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, metabolic pathways, and toxicological aspects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H15N5O8
- Molecular Weight : 477.4 g/mol
- IUPAC Name : N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline
The structure features a fluorenylidene moiety with multiple nitro substitutions that significantly influence its reactivity and biological interactions.
The synthesis of this compound typically involves:
- Preparation of the fluorenylidene core.
- Nitration to introduce nitro groups.
- Reaction with N,N-dimethylaniline under basic conditions to yield the final product .
The mechanism of action is primarily attributed to the electronic structure due to extensive delocalization of electrons from the nitro groups and fluorenylidene core. This allows for interactions with various molecular targets, potentially modulating electronic properties in applications such as organic light-emitting diodes (OLEDs) and sensors .
1. Toxicological Studies
Research indicates that this compound exhibits significant toxicity in various experimental models. For instance:
- Acute Toxicity : The compound has demonstrated an LD50 value estimated at 1350 mg/kg in rats via oral administration .
- Chronic Exposure : Long-term studies in rodents have shown dose-dependent effects such as reduced body weight gain and hematological changes including methaemoglobinaemia and splenomegaly .
2. Metabolic Pathways
Metabolism studies reveal that this compound undergoes extensive biotransformation:
- Demethylation : It is primarily metabolized to aniline and subsequently oxidized to 4-aminophenol and phenylhydroxylamine .
- Enzymatic Pathways : The metabolism involves flavin-containing monooxygenases and cytochrome P450 enzymes .
Case Studies
A review of literature highlights several case studies examining the biological activity of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Sherratt & Damani (1989) | N,N-Dimethylaniline | Identified metabolic pathways leading to toxic metabolites in various tissues. |
| Holzer & Kiese (1960) | N,N-Dimethylaniline | Observed increased hemoglobin levels post-administration in feline models. |
| Markosyan (1969) | N,N-Dimethylaniline | Reported methaemoglobinaemia in rats exposed to chronic inhalation. |
These studies underline the importance of understanding metabolic pathways for predicting toxicity and biological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline, and how can reaction conditions be optimized?
- Methodology : The synthesis requires precise control of nitro group introduction and fluorenylidene conjugation. Optimal conditions involve stepwise nitration of the fluorene core, followed by condensation with N,N-dimethyl-4-aminobenzaldehyde. Solvent polarity (e.g., dimethylformamide) and temperature (25–40°C) are critical to avoid over-nitration and byproduct formation . Catalysts like sulfuric acid or acetic anhydride may enhance regioselectivity. Purity is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated fluorenylidene-aniline system. Solvatochromic shifts (e.g., in polar vs. nonpolar solvents) reveal electronic delocalization .
- NMR : H and C NMR confirm substituent positions, with nitro groups causing deshielding in aromatic regions. N NMR may resolve overlapping signals from multiple nitro moieties .
- IR Spectroscopy : Nitro symmetric/asymmetric stretching (~1350 cm and ~1520 cm) and C=N stretches (~1600 cm) validate functional groups .
Q. How does the compound’s molecular structure influence its stability under ambient conditions?
- Methodology : The electron-withdrawing nitro groups stabilize the fluorenylidene core via resonance, reducing degradation. However, photolytic sensitivity is assessed via accelerated aging studies (e.g., exposure to UV light in controlled chambers). Degradation products are analyzed using GC-MS .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s excited-state electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer dynamics. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) . Time-Dependent DFT (TD-DFT) predicts absorption spectra, validated against experimental UV-Vis data .
Q. How do solvent polarity and proticity affect the compound’s solvatochromic behavior?
- Methodology : Empirical solvent scales (e.g., Kamlet-Taft, Catalan) correlate spectral shifts with solvent parameters (polarity, hydrogen-bonding). For example, bathochromic shifts in polar aprotic solvents (DMF, DMSO) indicate enhanced charge-transfer stabilization. Bilot-Kawski analysis quantifies dipole moment changes () in excited states .
Q. What crystallographic challenges arise in resolving its crystal structure, and how are they addressed?
- Methodology : Single-crystal X-ray diffraction faces challenges due to nitro group disorder and weak intermolecular interactions. SHELXL refinement with anisotropic displacement parameters improves model accuracy. Hydrogen bonding and π-π stacking are analyzed using OLEX2 visualization tools .
Q. Are there contradictions in reported biological activities of analogous nitroaromatic compounds?
- Methodology : Comparative studies of Schiff base derivatives (e.g., antibacterial vs. antifungal efficacy) highlight structure-activity relationships. For example, nitro group positioning influences redox-mediated cytotoxicity. Contradictions in MIC (Minimum Inhibitory Concentration) values are resolved using standardized assays (e.g., broth microdilution under controlled O levels) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
